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molecular formula C11H20N2O B8488110 1-Cyclohexyl-5,5-dimethylimidazolidin-2-one

1-Cyclohexyl-5,5-dimethylimidazolidin-2-one

Cat. No. B8488110
M. Wt: 196.29 g/mol
InChI Key: IUSQTTYPLGLEKH-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A solution of 1-cyclohexyl-3-(2-methylallyl)urea (0.34 g, 1.732 mmol) in TFA (3 mL) was stirred at RT overnight, then concentrated to dryness. The residue treated was treated with satd. NaHCO3, extracted with EtOAc (2×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford crude 1-cyclohexyl-5,5-dimethylimidazolidin-2-one (100% yield assumed) which was used without further purification. MS (ESI) m/z: 197.2 (M+H+).
Name
1-cyclohexyl-3-(2-methylallyl)urea
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]([NH:10][CH2:11][C:12]([CH3:14])=[CH2:13])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)(C(F)(F)F)=O>[CH:1]1([N:7]2[C:12]([CH3:14])([CH3:13])[CH2:11][NH:10][C:8]2=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
1-cyclohexyl-3-(2-methylallyl)urea
Quantity
0.34 g
Type
reactant
Smiles
C1(CCCCC1)NC(=O)NCC(=C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue treated
ADDITION
Type
ADDITION
Details
was treated with satd
EXTRACTION
Type
EXTRACTION
Details
NaHCO3, extracted with EtOAc (2×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(NCC1(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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